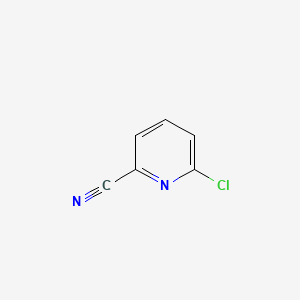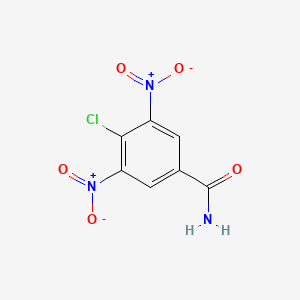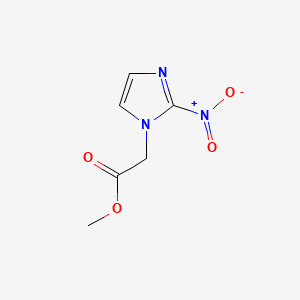
6-Chloropyridine-2-carbonitrile
Übersicht
Beschreibung
6-Chloropyridine-2-carbonitrile is a substituted pyridine . It is used as a substrate in a Negishi coupling reaction with an arylzinc halide catalyzed by Pd-NHC .
Molecular Structure Analysis
The molecular structure of 6-Chloropyridine-2-carbonitrile exhibits unique intermolecular C—H⋯N nitrile, C—H⋯N pyridine and offset face-to-face π-stacking interactions .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloropyridine-2-carbonitrile are not detailed in the search results, similar compounds like 2-Chloropyridine react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .Physical And Chemical Properties Analysis
6-Chloropyridine-2-carbonitrile is a solid with a melting point of 85-89 °C . The intermolecular packing of the compound exhibits head-to-tail C—H⋯N nitrile and C—H⋯N pyridine interactions, forming two-dimensional sheets which are π-stacked in an offset face-to-face fashion .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : 6-Chloropyridine-2-carbonitrile is used as a substrate in a Negishi coupling reaction with an arylzinc halide .
- Methods of Application : The specific experimental procedures would depend on the exact nature of the Negishi coupling reaction being performed. Generally, this involves reacting the 6-Chloropyridine-2-carbonitrile with an arylzinc halide in the presence of a palladium catalyst .
- Results or Outcomes : The outcome of the reaction would be a biaryl compound, although the exact structure would depend on the arylzinc halide used .
-
Pharmaceutical Research
- Summary of Application : The compound has been studied for its potential role in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
- Methods of Application : This would involve preclinical studies, likely both in vitro and in animal models, to assess the compound’s efficacy and safety.
- Results or Outcomes : The specific results would depend on the exact nature of the studies conducted.
-
Environmental Research
- Summary of Application : 6-Chloropyridine-2-carbonitrile has been found to have effects on ecosystems, with potential applications in pollution management and sustainability.
- Methods of Application : This could involve both laboratory studies and field work to assess the compound’s environmental impact.
- Results or Outcomes : The specific results would depend on the exact nature of the studies conducted.
-
Preparation of Biologically Active Compounds
- Summary of Application : This compound has been used in the preparation of biologically active or pharmaceutical compounds .
- Methods of Application : The specific methods would depend on the exact nature of the biologically active compounds being synthesized .
- Results or Outcomes : The outcomes would be the production of biologically active compounds, although the exact compounds would depend on the specific synthesis procedures used .
-
HPLC Column Testing
- Summary of Application : 6-Chloropyridine-2-carbonitrile has been used in testing High Performance Liquid Chromatography (HPLC) columns .
- Methods of Application : This involves using the compound as a test analyte to evaluate the performance of HPLC columns .
- Results or Outcomes : The outcomes would be data on the performance of the HPLC column, such as its resolution, efficiency, and selectivity .
-
Preparation of Heteroaromatic Carboxylic Acids
- Summary of Application : 6-Chloropyridine-2-carbonitrile may be used in the preparation of heteroaromatic carboxylic acids .
- Methods of Application : The specific methods would depend on the exact nature of the heteroaromatic carboxylic acids being synthesized .
- Results or Outcomes : The outcomes would be the production of heteroaromatic carboxylic acids, although the exact compounds would depend on the specific synthesis procedures used .
-
Preparation of 2-Arylamino-Substituted Pyridinyl Nitriles
- Summary of Application : This compound has been used in the preparation of 2-arylamino-substituted pyridinyl nitriles .
- Methods of Application : The specific methods would depend on the exact nature of the 2-arylamino-substituted pyridinyl nitriles being synthesized .
- Results or Outcomes : The outcomes would be the production of 2-arylamino-substituted pyridinyl nitriles, although the exact compounds would depend on the specific synthesis procedures used .
-
Preparation of (6-Chloro-3-Pyridyl)Methylamine
- Summary of Application : 6-Chloropyridine-2-carbonitrile may be used in the preparation of (6-chloro-3-pyridyl)methylamine .
- Methods of Application : The specific methods would depend on the exact nature of the (6-chloro-3-pyridyl)methylamine being synthesized .
- Results or Outcomes : The outcomes would be the production of (6-chloro-3-pyridyl)methylamine, although the exact compounds would depend on the specific synthesis procedures used .
-
Preparation of 2-(N-Methyl-N-Isopropylamino)-5-Cyanopyridine
- Summary of Application : This compound may be used in the preparation of 2-(N-methyl-N-isopropylamino)-5-cyanopyridine .
- Methods of Application : The specific methods would depend on the exact nature of the 2-(N-methyl-N-isopropylamino)-5-cyanopyridine being synthesized .
- Results or Outcomes : The outcomes would be the production of 2-(N-methyl-N-isopropylamino)-5-cyanopyridine, although the exact compounds would depend on the specific synthesis procedures used .
-
Preparation of S-(5-Cyano-2-Pyridyl)Thiouronium Chloride
- Summary of Application : 6-Chloropyridine-2-carbonitrile may be used in the preparation of S-(5-cyano-2-pyridyl)thiouronium chloride .
- Methods of Application : The specific methods would depend on the exact nature of the S-(5-cyano-2-pyridyl)thiouronium chloride being synthesized .
- Results or Outcomes : The outcomes would be the production of S-(5-cyano-2-pyridyl)thiouronium chloride, although the exact compounds would depend on the specific synthesis procedures used .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZHSVWXFKKCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186897 | |
| Record name | 6-Chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-2-carbonitrile | |
CAS RN |
33252-29-8 | |
| Record name | 6-Chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloropyridine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROPYRIDINE-2-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS4YVY14OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)